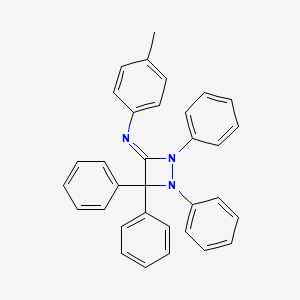
N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-imine is a complex organic compound characterized by its unique structure, which includes a diazetidine ring substituted with multiple phenyl groups and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-imine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenylhydrazine with tetraphenylcyclopropenone can lead to the formation of the desired diazetidine ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the diazetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-imine involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its unique structure allows it to interact with biological macromolecules, potentially inhibiting or modifying their functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-one
- N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-thione
Uniqueness
N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-imine is unique due to its specific substitution pattern and the presence of the diazetidine ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
13896-17-8 |
|---|---|
Molecular Formula |
C33H27N3 |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1,2,4,4-tetraphenyldiazetidin-3-imine |
InChI |
InChI=1S/C33H27N3/c1-26-22-24-29(25-23-26)34-32-33(27-14-6-2-7-15-27,28-16-8-3-9-17-28)36(31-20-12-5-13-21-31)35(32)30-18-10-4-11-19-30/h2-25H,1H3 |
InChI Key |
FMGLFICRIRKALB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(N(N2C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















